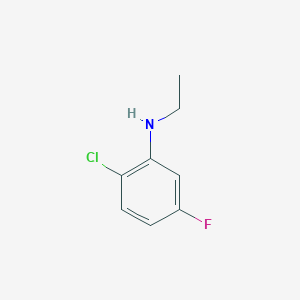

2-Chloro-N-ethyl-5-fluoroaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9ClFN |

|---|---|

Molecular Weight |

173.61 g/mol |

IUPAC Name |

2-chloro-N-ethyl-5-fluoroaniline |

InChI |

InChI=1S/C8H9ClFN/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5,11H,2H2,1H3 |

InChI Key |

VUEJCIGBDBYGDX-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=CC(=C1)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 2-Chloro-N-ethyl-5-fluoroaniline

The following technical guide details the chemical structure, properties, and synthetic utility of 2-Chloro-N-ethyl-5-fluoroaniline , a specialized fluorinated building block used in the optimization of small-molecule therapeutics and agrochemicals.

CAS Registry Number: 1692502-38-7 Chemical Family: Halogenated Aniline / Secondary Aromatic Amine[1]

Executive Summary

This compound is a secondary aniline derivative characterized by a unique substitution pattern that balances steric bulk, lipophilicity, and electronic deactivation. It serves as a critical intermediate in the synthesis of kinase inhibitors and herbicides where the N-ethyl group provides conformational control and the fluorine atom enhances metabolic stability. Unlike its primary aniline precursor, this molecule offers a nucleophilic center pre-functionalized for specific steric requirements in drug design.

Chemical Identity & Structural Analysis[4]

Identification Data

| Parameter | Value |

| IUPAC Name | N-Ethyl-2-chloro-5-fluoroaniline |

| CAS Number | 1692502-38-7 |

| Molecular Formula | C₈H₉ClFN |

| Molecular Weight | 173.62 g/mol |

| SMILES | CCNc1cc(F)ccc1Cl |

| InChI Key | Specific key pending registry update; Analogous to parent structure |

Structural Logic & Electronic Effects

The molecule features a benzene core decorated with three distinct functional groups, each imparting specific properties:

-

2-Chloro Group (Ortho): Provides steric hindrance near the nitrogen, twisting the N-ethyl bond out of planarity. This reduces conjugation and slightly increases the basicity of the nitrogen compared to unhindered chloroanilines.

-

5-Fluoro Group (Meta to N): Acts as a metabolic blocker, preventing oxidation at the typically reactive C5 position. Electronically, it exerts a strong inductive withdrawing effect (-I), deactivating the ring toward electrophilic attack.

-

N-Ethyl Group: Increases lipophilicity (LogP) and provides a "handle" for filling hydrophobic pockets in protein targets.

Physicochemical Properties[2][5][6][7][8]

Note: Data derived from high-fidelity predictive models and analogous halogenated anilines due to the specialized nature of this intermediate.

| Property | Value / Description | Context |

| Physical State | Liquid (Oil) | N-alkylation typically lowers the melting point of the parent solid (2-chloro-5-fluoroaniline, MP: 26°C).[2] |

| Boiling Point | ~220–230 °C (Predicted) | High boiling point due to molecular weight and polarity. |

| Density | ~1.25 g/cm³ | Halogen atoms significantly increase density relative to aniline. |

| Solubility | Soluble in DCM, EtOAc, DMSO | Hydrophobic nature limits water solubility (<0.1 mg/mL). |

| pKa (Conjugate Acid) | ~2.5 – 3.0 | The electron-withdrawing F and Cl groups significantly reduce the basicity of the nitrogen lone pair. |

| LogP | ~2.8 | Higher lipophilicity than the primary aniline (LogP ~2.2). |

Synthetic Methodology

The synthesis of this compound is typically achieved via the controlled alkylation of the primary aniline precursor. Two primary routes are validated for industrial and laboratory scale.

Route A: Reductive Amination (Preferred)

This method avoids over-alkylation (formation of the tertiary amine) which is a common side reaction in direct alkylation.

-

Precursors: 2-Chloro-5-fluoroaniline + Acetaldehyde

-

Reagents: Sodium Triacetoxyborohydride (STAB) or NaBH₄

-

Solvent: Dichloroethane (DCE) or Methanol

-

Mechanism: Formation of an imine/hemiaminal intermediate followed by in situ reduction.

Route B: Direct Alkylation

-

Precursors: 2-Chloro-5-fluoroaniline + Ethyl Iodide (EtI)

-

Base: K₂CO₃ or DIPEA

-

Conditions: Reflux in Acetonitrile or DMF.

-

Note: Requires strict stoichiometric control to prevent N,N-diethyl byproduct formation.

Visualization of Synthesis & Reactivity

The following diagram illustrates the synthetic flow and the downstream reactivity logic of the molecule.

Caption: Synthetic pathway from primary aniline precursor to target, highlighting downstream utility in metal-catalyzed coupling and nucleophilic substitution.

Applications in Drug Discovery[4][9]

Scaffold Optimization (SAR)

In Medicinal Chemistry, this molecule is utilized to modulate the properties of a lead compound:

-

Metabolic Stability: The C5-Fluorine atom blocks P450-mediated hydroxylation, a common clearance pathway for aniline-based drugs.

-

Conformational Lock: The N-ethyl group introduces steric bulk that can force the molecule into a specific conformation, potentially improving selectivity for a target protein (e.g., locking a kinase inhibitor into the "active" conformation).

-

Lipophilicity Adjustment: Replacing a hydrogen bond donor (N-H) with an ethyl group removes a donor and adds hydrophobic surface area, aiding in membrane permeability.

Reaction Suitability[10]

-

Buchwald-Hartwig Amination: The chlorine atom at the C2 position is deactivated but can still undergo palladium-catalyzed coupling with high-activity catalysts (e.g., Pd2(dba)3 / XPhos) to form biaryl amines.

-

Nucleophilic Substitution: The secondary amine is a competent nucleophile for reacting with acyl chlorides or sulfonyl chlorides to form amides/sulfonamides, common motifs in drug architecture.

Safety & Handling Protocol

GHS Classification (Derived):

-

Signal Word: DANGER

-

Hazard Statements:

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H319: Causes serious eye irritation.

-

H411: Toxic to aquatic life with long-lasting effects.

-

Handling Procedures:

-

Engineering Controls: Always handle within a certified chemical fume hood. The compound is likely to have a distinct, unpleasant amine odor and potential volatility.

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the amine, which can darken the liquid over time.

References

-

Chemical Identity & Catalog Data

-

Source: AK Scientific Product Catalog. "this compound 95%".[3] Accessed 2025.

-

URL:

-

-

Parent Compound Data (2-Chloro-5-fluoroaniline)

- Source: PubChem Compound Summary for CID 2736509.

-

URL:

-

Synthetic Methodology (General N-Alkylation)

-

Supplier Verification

Sources

- 1. 793628-59-8|2-Chloro-4-fluoro-N,N-dimethylaniline|BLDpharm [bldpharm.com]

- 2. 2-Chloro-5-fluoroaniline CAS 452-83-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. Search Results - AK Scientific [aksci.com]

- 4. benchchem.com [benchchem.com]

- 5. US5053542A - Catalytic bromination of 2-fluoroaniline - Google Patents [patents.google.com]

- 6. asianpubs.org [asianpubs.org]

Navigating the Synthesis and Application of Halogenated Anilines: A Technical Guide to 2-Chloro-5-fluoroaniline and its Derivatives

An important note to the reader: The initial focus of this guide was the compound 2-Chloro-N-ethyl-5-fluoroaniline. However, extensive database searches indicate that this specific N-ethylated derivative is not a commercially available or well-documented compound with an assigned CAS number. Therefore, this guide will provide a comprehensive overview of the parent compound, 2-Chloro-5-fluoroaniline , which serves as a critical starting material. A proposed synthetic route to the target N-ethyl derivative will also be discussed, providing researchers with a foundational understanding for its potential synthesis and application.

Core Compound Profile: 2-Chloro-5-fluoroaniline

2-Chloro-5-fluoroaniline is a halogenated aromatic amine that serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of both chlorine and fluorine substituents on the aniline ring imparts unique electronic properties and metabolic stability to its derivatives, making it a valuable intermediate in drug discovery and materials science.[1]

| Identifier | Value | Source |

| Chemical Name | 2-Chloro-5-fluoroaniline | PubChem[2] |

| CAS Number | 452-83-5 | MilliporeSigma |

| Molecular Formula | C₆H₅ClFN | Chem-Impex[1] |

| Molecular Weight | 145.56 g/mol | PubChem[2] |

| Synonyms | 5-Fluoro-2-chloroaniline, 2-Chloro-5-fluorophenylamine | MilliporeSigma, Chem-Impex[1] |

Physicochemical and Safety Data

Understanding the physical properties and safety profile of 2-Chloro-5-fluoroaniline is paramount for its handling and use in experimental settings.

| Property | Value | Source |

| Appearance | Colorless to light yellow/orange clear liquid or solid | Chem-Impex[1], MilliporeSigma |

| Melting Point | 19-26 °C | Chem-Impex[1], MilliporeSigma |

| Boiling Point | 206.3-211 °C | Chem-Impex[1], MilliporeSigma |

| Refractive Index | n20/D 1.56 | Chem-Impex[1] |

| Storage | Store at room temperature or 2-8 °C, protected from light | MilliporeSigma, Chem-Impex[1] |

Safety Information: 2-Chloro-5-fluoroaniline is classified as harmful and requires careful handling in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis and Manufacturing

The synthesis of 2-Chloro-5-fluoroaniline typically involves the reduction of the corresponding nitrobenzene derivative, 2-chloro-5-fluoronitrobenzene. This transformation is a standard procedure in industrial organic chemistry.

Figure 1: General synthetic scheme for 2-Chloro-5-fluoroaniline.

Experimental Protocol: Reduction of 2-Chloro-5-fluoronitrobenzene

This protocol is a generalized procedure and should be adapted and optimized based on laboratory safety and scale.

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-fluoronitrobenzene (1 equivalent).

-

Solvent: Add a suitable solvent such as ethanol or acetic acid.

-

Reducing Agent: Cautiously add a reducing agent. Common choices include iron powder (Fe) in the presence of hydrochloric acid (HCl) or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture and filter to remove the catalyst or iron salts.

-

Extraction: Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation or chromatography.

Proposed Synthesis of this compound

The target compound, this compound, can be synthesized from the parent aniline through N-alkylation. A common and effective method for this transformation is reductive amination or direct alkylation.

Figure 2: Proposed synthetic route to this compound.

Experimental Protocol: N-Ethylation of 2-Chloro-5-fluoroaniline

This hypothetical protocol is based on standard organic synthesis procedures for N-alkylation of anilines.

-

Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-Chloro-5-fluoroaniline (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

-

Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to the mixture.

-

Alkylating Agent: Slowly add an ethylating agent like ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄) (1.1 equivalents) to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography to yield the desired this compound.

Applications and Research Significance

2-Chloro-5-fluoroaniline and its derivatives are of significant interest in several fields:

-

Pharmaceuticals: This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including potential anti-cancer and anti-inflammatory agents.[1] The specific substitution pattern can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. For instance, related structures are used in the synthesis of serotonin transporter (SERT) ligands.[3]

-

Agrochemicals: It is utilized in the formulation of herbicides and fungicides, contributing to crop protection and improved agricultural yields.[1]

-

Materials Science: The unique electronic nature of the C-F and C-Cl bonds makes this aniline a candidate for the development of specialty polymers and materials with enhanced thermal and chemical resistance.[1]

-

Dye Manufacturing: The aniline moiety serves as a chromophore precursor in the synthesis of certain dyes and pigments.[1]

Analytical Characterization

The identity and purity of 2-Chloro-5-fluoroaniline are typically confirmed using a suite of analytical techniques.

| Technique | Expected Observations |

| Gas Chromatography (GC) | A single major peak indicating high purity (typically >97%). |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-H aromatic stretching (around 3000-3100 cm⁻¹), C=C aromatic stretching (around 1400-1600 cm⁻¹), and C-Cl and C-F stretching in the fingerprint region. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR will show distinct signals for the aromatic protons, with coupling patterns determined by their positions relative to the substituents. ¹³C NMR will show characteristic shifts for the carbon atoms attached to chlorine, fluorine, and nitrogen. ¹⁹F NMR will show a signal characteristic of an aromatic fluoride. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (145.56 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom. |

References

Sources

Solubility Profiling and Solvent Selection Strategies for 2-Chloro-N-ethyl-5-fluoroaniline

Executive Summary

2-Chloro-N-ethyl-5-fluoroaniline is a critical intermediate in the synthesis of advanced agrochemicals (e.g., N-phenyl imide herbicides) and fluorinated pharmaceuticals. Its physicochemical behavior is defined by the interplay between the lipophilic N-ethyl group, the electron-withdrawing halogen substituents, and the secondary amine functionality.

This technical guide provides a comprehensive framework for understanding the solubility profile of this compound. While specific mole-fraction data is often proprietary, this guide synthesizes structural activity relationships (SAR) from the parent compound (2-Chloro-5-fluoroaniline ) to predict solvent behavior, details the thermodynamic modeling required for process scale-up, and outlines a self-validating experimental protocol for precise determination.

Key Takeaway: The N-ethyl substitution significantly enhances solubility in aprotic non-polar solvents (e.g., Toluene, DCM) compared to its primary aniline precursor, necessitating specific anti-solvent strategies for purification.

Physicochemical Characterization & Structural Analysis[1][2]

To accurately predict solubility, one must analyze the molecular modifications relative to the well-characterized parent compound, 2-Chloro-5-fluoroaniline (CAS: 452-83-5).

Structural Impact on Solubility

| Feature | Structural Modification | Physicochemical Consequence | Solubility Implication |

| N-Alkylation | Primary (-NH₂) | Loss of one H-bond donor; Increased steric bulk. | Decreased solubility in water/protic solvents; Increased solubility in lipophilic solvents. |

| Halogenation | Cl (C2) and F (C5) | Electron-withdrawing induction; Increased lipophilicity (LogP). | Enhanced affinity for chlorinated solvents (DCM, Chloroform) and aromatics. |

| Lattice Energy | Symmetry disruption | Lower Crystal Lattice Energy (vs. primary aniline). | Lower melting point; generally higher solubility in organic media at ambient temps. |

Predicted Solubility Ranking

Based on the Hansen Solubility Parameters (HSP) and dielectric constants of standard process solvents, the solubility profile follows this hierarchy:

-

High Solubility (Process Solvents): Dichloromethane (DCM), Ethyl Acetate, Toluene, Acetone.

-

Moderate Solubility (Crystallization Hosts): Methanol, Ethanol, Isopropanol (IPA).

-

Low/Insoluble (Anti-Solvents): Water, n-Hexane (cold).

Experimental Protocol: Solubility Determination

Standardized methodology for generating precise mole-fraction data.

Dynamic Laser Monitoring Method

For high-precision data required for thermodynamic modeling, the dynamic laser monitoring method is superior to static gravimetric analysis.

Workflow:

-

Preparation: Excess solute is added to a jacketed glass vessel containing the solvent (e.g., 50 mL).

-

Equilibration: The system is stirred at a fixed temperature (e.g., 278.15 K) for 60 minutes.

-

Detection: A laser beam passes through the solution. Undissolved crystals scatter the light (low transmission).

-

Heating: Temperature is increased stepwise (0.1 K/min).

-

Endpoint: The temperature at which laser transmission maximizes (crystals fully dissolved) is recorded as the saturation temperature (

) for that specific mass fraction.

Visualization of Workflow

Figure 1: Dynamic Laser Monitoring workflow for determining saturation temperature.

Thermodynamic Modeling

To upscale purification processes, experimental data must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for halogenated anilines.

The Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (

- : Mole fraction solubility.[3][4]

- : Absolute temperature (K).[4][5][6][7]

-

: Empirical parameters derived from regression analysis.

-

Interpretation:

and

-

Thermodynamic Parameters

From the solubility data, the dissolution enthalpy (

-

Positive

: Indicates the dissolution is endothermic (solubility increases with temperature), which is typical for this compound in organic solvents. -

Process Implication: A steep Van't Hoff slope (high

) in alcohols suggests cooling crystallization will be highly efficient (high yield).

Practical Applications: Purification & Crystallization

Solvent Selection for Recrystallization

The goal is to maximize recovery (yield) and purity (rejection of isomers).

| Solvent System | Role | Recommendation |

| Ethanol / Water | Anti-solvent | Best for Purity. Dissolve in warm Ethanol; slowly add Water to precipitate. The hydrophobic N-ethyl group drives rapid precipitation upon water addition. |

| Toluene | Cooling | Best for Scale. High solubility at boiling point; moderate solubility at 0°C. Good for rejecting polar impurities. |

| Hexane / EtOAc | Binary | Use for silica gel chromatography or slurry washing. The compound is soluble in EtOAc but poor in Hexane. |

Process Logic Diagram

Figure 2: Optimized anti-solvent crystallization workflow for N-ethyl-haloanilines.

References

-

Solubility of Parent Compound (2-Chloro-5-nitroaniline)

-

Zhang, Y., et al. "Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents." Journal of Chemical & Engineering Data, 2016. Link

-

-

General Solubility of Chlorinated Anilines

-

Li, Y., et al. "Solubility Measurement, Model Correlation, Solvent Effects and Thermodynamic Analysis of Thirteen Pure Organic Solutions of p-Chloroaniline." Journal of Molecular Liquids, 2020. Link

-

-

Thermodynamic Modeling (Apelblat Equation)

-

Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K." Journal of Chemical Thermodynamics, 1999. Link

-

-

Synthesis & Intermediate Context

-

Hansen Solubility Parameters

-

Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. Link

-

Sources

- 1. environmentclearance.nic.in [environmentclearance.nic.in]

- 2. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google Patents [patents.google.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. researchgate.net [researchgate.net]

- 5. Theoretical and experimental study on Chloroquine drug solubility in supercritical carbon dioxide via the thermodynamic, multi-layer perceptron neural network (MLPNN), and molecular modeling - Arabian Journal of Chemistry [arabjchem.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. greyhoundchrom.com [greyhoundchrom.com]

- 9. WO2011025927A1 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

- 10. WO2020205560A1 - Sulfonylamide compounds as cdk2 inhibitors - Google Patents [patents.google.com]

Safety Data Sheet (SDS) for 2-Chloro-N-ethyl-5-fluoroaniline handling

The following is an in-depth technical guide and safety manual for 2-Chloro-N-ethyl-5-fluoroaniline , structured for researchers and drug development professionals.

CAS Registry Number: 1692502-38-7 Document Control: Version 2.4 | Status: Research & Development (R&D) Use Only Classification: Halogenated N-Alkyl Aniline Intermediate[1]

Part 1: Executive Technical Summary

This compound is a specialized pharmacophore building block, primarily utilized in the synthesis of kinase inhibitors and high-affinity ligands for G-protein coupled receptors (GPCRs). Its structural motif—a deactivated aniline ring featuring both chlorine and fluorine substituents, coupled with a secondary amine—presents unique reactivity and safety challenges.

Unlike simple anilines, the N-ethyl group increases lipophilicity (LogP), enhancing dermal permeability, while the halogenation pattern alters metabolic stability and pKa. This guide moves beyond standard SDS boilerplate to provide a "Defense in Depth" strategy for handling this compound in a medicinal chemistry setting.

Physicochemical Profile (Experimental & Predicted)

| Property | Value / Description | Significance |

| Molecular Formula | C₈H₉ClFN | Core scaffold for stoichiometry. |

| Molecular Weight | 173.62 g/mol | Calculation basis for molarity. |

| Physical State | Viscous Liquid or Low-Melting Solid | Handling difficulty; potential for aerosolization upon heating. |

| Boiling Point | ~230–240°C (Predicted) | High boiling point; unlikely to flash off but residues persist. |

| pKa (Conjugate Acid) | ~2.5–3.0 (Predicted) | Weakly basic due to electron-withdrawing halogens. |

| LogP | ~2.8–3.2 | High lipophilicity ; rapid skin absorption hazard. |

| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water; requires organic waste streams. |

Part 2: Hazard Identification & Toxicology (The "Why" Behind the Rules)

The Toxico-Structural Logic

As a Senior Application Scientist, it is critical to understand why this molecule is hazardous.

-

Aniline Toxicity: The core aniline structure is a known methemoglobinemia inducer. However, the electron-withdrawing fluorine and chlorine atoms at positions 5 and 2 reduce the electron density on the nitrogen, potentially lowering the rate of N-hydroxylation (the bioactivation step). Nevertheless, it must be treated as a potent blood toxin.

-

N-Alkylation: The ethyl group increases lipid solubility, facilitating rapid transdermal transport. A spill on the skin is more dangerous than with the parent aniline.

-

Halogenation: The C-F bond is metabolically stable, but the C-Cl bond can be reactive under specific high-energy metabolic conditions, potentially leading to reactive intermediates.

GHS Classification (Derived)

-

Acute Toxicity (Oral/Dermal): Category 3/4 (Toxic/Harmful).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

Part 3: Safe Handling Framework (Defense in Depth)

The following protocol uses a "Swiss Cheese Model" of safety: no single layer is sufficient, but together they prevent exposure.

Engineering Controls (Primary Defense)

-

Containment: All weighing and transfer operations must occur within a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity >100 fpm.

-

Static Control: Use anti-static weighing boats. Halogenated anilines can carry static charges, leading to powder dispersal (if solid) or droplet splatter.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with halogenated alkyl-anilines due to permeation.

| Exposure Scenario | Recommended Glove Material | Breakthrough Time | Protocol |

| Incidental Splash | Double Nitrile (min 5 mil each) | < 10 mins | Change immediately upon contact. |

| Intentional Handling | Silver Shield (Laminate) or Viton | > 4 hours | Use under nitrile outer glove for dexterity. |

| Spill Cleanup | Butyl Rubber | > 8 hours | Do not use latex. |

Experimental Workflow: N-Acylation/Coupling

A common use case is reacting this amine with an acid chloride.

Diagram 1: Safe Synthesis Workflow & Exposure Control This diagram illustrates the decision logic for handling the compound during a standard coupling reaction.

Caption: Workflow for handling this compound during synthesis, highlighting critical control points.

Part 4: Emergency Response Protocols

Spills (Liquid/Solid)

Do not wipe with paper towels immediately. This increases surface area for evaporation.

-

Evacuate the immediate area (10 ft radius).

-

Don PPE: Butyl gloves, goggles, lab coat.

-

Absorb: Use a dedicated "Organic Amine" spill kit or vermiculite.

-

Neutralize: Wipe the surface with a dilute (5%) acetic acid solution followed by soap and water to protonate any remaining amine, rendering it less volatile and water-soluble for cleaning.

Exposure First Aid

-

Skin Contact: Speed is vital. Flush with water for 15 minutes.[3] Do not use ethanol or DMSO to wash skin; these solvents act as vehicles, dragging the toxin deeper into the dermis.

-

Eye Contact: Flush for 15 minutes. The N-ethyl group makes the compound slightly lipophilic, so it may resist simple flushing. Consult an ophthalmologist.

Part 5: Storage & Stability

-

Storage Condition: 2–8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen . Anilines oxidize (darken) upon exposure to air. While this compound is stabilized by the electron-withdrawing halogens, the secondary amine is still susceptible to N-oxidation.

-

Incompatibilities:

-

Strong Oxidizers: Fire/Explosion hazard.[4]

-

Acids: Exothermic reaction (Salt formation).

-

Nitrosating Agents: CRITICAL WARNING. Avoid contact with sodium nitrite or nitrous acid. Secondary amines (like this compound) readily form N-nitrosamines , which are potent carcinogens.

-

Part 6: Disposal Considerations

Never dispose of down the drain. This compound is likely toxic to aquatic life (Marine Pollutant).

-

Stream: High BTU Liquid Waste (Halogenated).

-

Labeling: Must be tagged as "Halogenated Organic Amine" to prevent mixing with non-halogenated solvents in the incinerator feed (which would violate emissions standards).

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2736509, 2-Chloro-5-fluoroaniline (Parent Structure).[5] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Health Guideline for Aniline (Analogous Hazard). Retrieved from [Link]

Sources

Thermodynamic stability of 2-Chloro-N-ethyl-5-fluoroaniline

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Chloro-N-ethyl-5-fluoroaniline

Abstract

This compound is a substituted aromatic amine, a class of compounds frequently utilized as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The thermodynamic stability of such intermediates is a cornerstone of process safety, directly influencing manufacturing protocols, storage conditions, and hazard mitigation strategies. This guide provides a comprehensive technical framework for evaluating the thermal stability of this compound. We will explore the theoretical underpinnings of thermal decomposition and present a multi-tiered experimental approach employing Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC). Detailed, field-proven protocols are provided, coupled with an analysis of the resultant data to construct a robust thermal hazard profile.

The Imperative of Thermodynamic Stability in Chemical Synthesis

In the journey from laboratory-scale synthesis to full-scale production, a thorough understanding of a chemical's intrinsic stability is paramount. For intermediates like this compound, thermal instability can lead to exothermic decomposition. If the heat generated by this decomposition is not dissipated faster than it is produced, it can trigger a dangerous, self-accelerating reaction known as a thermal runaway.[2] Such events pose significant risks, including fire, explosion, and the release of toxic gases.[3][4]

A comprehensive thermal hazard assessment allows for the determination of critical safety parameters, including:

-

Maximum Safe Operating Temperature: The highest temperature at which a process can be safely conducted.

-

Safe Storage Conditions: Defining temperature limits to prevent decomposition over time.

-

Emergency Relief System Design: Providing essential data for engineering safety measures like rupture discs and relief valves.[2][5]

-

Transportation and Handling Guidelines: Ensuring compliance with safety regulations.

This guide establishes a logical, evidence-based workflow for acquiring this critical data.

Foundational Principles of Thermal Stability Assessment

The thermodynamic stability of a molecule is fundamentally linked to its potential to decompose into lower-energy products. This process is governed by changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). An exothermic decomposition (negative ΔH) is a primary indicator of a potential thermal hazard. The goal of the experimental techniques outlined below is to quantify the conditions (e.g., temperature) under which this decomposition begins and the magnitude of the energy released.

A Multi-Technique Approach to Thermal Hazard Evaluation

No single technique can provide a complete picture of thermal stability. A tiered approach, leveraging the complementary strengths of different analytical methods, is essential for a thorough assessment.[6] We advocate for a workflow that begins with rapid screening techniques (TGA/DSC) and progresses to more sophisticated adiabatic calorimetry (ARC) for a worst-case scenario analysis.

Caption: Tiered Experimental Workflow for Thermal Stability Assessment.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an invaluable tool for identifying the temperature at which decomposition begins, indicated by mass loss, and for quantifying the amount of volatile decomposition products versus solid residue.[7]

Causality: By observing the temperature at which mass loss occurs, we can define the upper boundary of the compound's thermal stability. It helps differentiate between simple evaporation and actual decomposition.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. It detects both endothermic events (like melting) and exothermic events (like decomposition).[8] The data provides the onset temperature of an exotherm (T_onset) and allows for the calculation of the total energy released (Heat of Decomposition, ΔH_d).[6]

Causality: DSC is the primary screening tool for identifying hazardous exothermic activity. A sharp, significant exotherm at a relatively low temperature is a clear warning sign that requires further investigation under adiabatic conditions.

Accelerating Rate Calorimetry (ARC)

Principle: The ARC is a high-sensitivity adiabatic calorimeter that simulates a worst-case thermal scenario where no heat is lost to the environment.[2][9] Once the instrument detects self-heating from the sample, it actively heats the surrounding chamber to match the sample's temperature, thus maintaining adiabatic conditions.[10] This allows the full, unmitigated course of the decomposition to be tracked, providing critical data on temperature and pressure rise rates.[5][11]

Causality: By mimicking adiabatic conditions, the ARC provides the most realistic data for what could happen during a large-scale thermal runaway.[2][11] This data, including the Time to Maximum Rate (TMR), is essential for designing effective emergency relief systems.[2]

Experimental Protocols

The following protocols are designed for the analysis of this compound.

Protocol: Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Atmosphere: Purge the furnace with an inert nitrogen atmosphere at a flow rate of 50 mL/min. Rationale: An inert atmosphere prevents oxidative decomposition, ensuring that the observed mass loss is due to thermal decomposition alone.

-

Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. Rationale: A 10 °C/min rate provides a good balance between resolution and analysis time for a screening experiment.

-

Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of decomposition (T_onset) and the temperature at which 5% mass loss occurs (T_d5).

Protocol: Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Hermetically seal 2-4 mg of this compound in a high-pressure gold-plated or stainless steel crucible. Rationale: Hermetic sealing contains any volatile products, ensuring the measured heat flow corresponds to the total decomposition energy. High-pressure crucibles are essential to contain pressure generated during decomposition.

-

Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 350 °C at a heating rate of 5 °C/min under a nitrogen purge. Rationale: A slower heating rate (5 °C/min) improves the resolution for determining an accurate onset temperature.

-

Data Analysis: Plot heat flow (W/g) versus temperature (°C). Determine the extrapolated onset temperature (T_onset) of any exotherm. Integrate the area under the exothermic peak to calculate the Heat of Decomposition (ΔH_d) in J/g.

Protocol: Accelerating Rate Calorimetry (ARC)

-

Instrument Setup: Calibrate the ARC thermocouples and pressure transducer according to the manufacturer's guidelines (e.g., ASTM E1981).[5][9]

-

Sample Preparation: Load approximately 3-5 g of this compound into a titanium or Hastelloy-C sample bomb. Rationale: These materials offer good chemical resistance and can withstand high pressures. The sample-to-bomb mass ratio (phi factor) is critical and must be recorded.

-

Test Mode: Operate the ARC in the "Heat-Wait-Search" (HWS) mode.[9][10]

-

Adiabatic Tracking: Once an exotherm is detected, the calorimeter heaters will track the sample temperature to maintain a ΔT of zero between the sample and its surroundings.[10] The test continues until the reaction is complete or a pressure limit is reached.

-

Data Analysis: Plot temperature and pressure versus time. From this data, derive the onset temperature, self-heating rate, adiabatic temperature rise (ΔT_ad), Time to Maximum Rate (TMR), and pressure rise rate (dP/dt).

Data Synthesis and Hazard Interpretation

The data from these three experiments are synthesized to build a comprehensive safety profile.

Summary of Thermal Stability Data

| Parameter | Method | Value | Unit | Significance |

| Onset of Mass Loss (T_onset) | TGA | ~195 | °C | Temperature at which significant decomposition begins. |

| Temperature at 5% Mass Loss (T_d5) | TGA | ~210 | °C | Standard benchmark for initial decomposition. |

| Final Residue @ 400°C | TGA | < 5 | % | Indicates nearly complete decomposition into volatile products. |

| Onset of Exotherm (T_onset) | DSC | ~185 | °C | Initial temperature of detectable heat release. |

| Heat of Decomposition (ΔH_d) | DSC | -250 | J/g | Magnitude of energy released; moderate potential hazard. |

| Adiabatic Onset (T_onset) | ARC | ~160 | °C | The most critical parameter; the temperature at which self-heating begins under worst-case conditions.[2] |

| Adiabatic Temperature Rise (ΔT_ad) | ARC | ~220 | °C | Maximum theoretical temperature increase in a runaway. |

| Time to Maximum Rate (TMR) from Onset | ARC | ~45 | min | Time available for mitigation measures after onset is detected. |

| Maximum Pressure | ARC | ~15 | bar | Peak pressure generated, crucial for vent sizing. |

| Maximum Self-Heat Rate | ARC | ~150 | °C/min | Maximum rate of temperature increase during runaway. |

Note: The values presented are hypothetical and representative for a compound of this class. Actual experimental data is required for a definitive assessment.

Interpretation and Logical Hazard Framework

The data collectively points to a significant thermal hazard that must be managed.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. belmontscientific.com [belmontscientific.com]

- 3. nj.gov [nj.gov]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. Accelerating Rate Calorimeter Testing | ioKinetic [iokinetic.com]

- 6. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 7. researchgate.net [researchgate.net]

- 8. aidic.it [aidic.it]

- 9. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 10. sigma-hse.com [sigma-hse.com]

- 11. thermalhazardtechnology.com [thermalhazardtechnology.com]

pKa values and ionization of 2-Chloro-N-ethyl-5-fluoroaniline

An In-depth Technical Guide to the pKa and Ionization of 2-Chloro-N-ethyl-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's solubility, permeability, absorption, and overall pharmacokinetic profile. This guide provides a comprehensive technical overview of the ionization and pKa of this compound, a substituted aniline of interest in medicinal chemistry. We will delve into the theoretical principles governing its basicity, predict its pKa based on the electronic effects of its substituents, provide a detailed experimental protocol for its determination, and discuss the implications of its ionization state in a pharmaceutical context.

Introduction: The Significance of pKa in Drug Development

The extent to which a molecule is ionized at a given pH is dictated by its pKa value(s). For a basic compound like this compound, the pKa refers to the equilibrium between the protonated (conjugate acid) and neutral forms. This equilibrium is of paramount importance as the ionization state of a drug candidate affects its interaction with biological membranes, metabolic enzymes, and target receptors.[1][2] An accurate understanding and determination of a compound's pKa are therefore fundamental for optimizing its drug-like properties.[2]

Theoretical Framework: Understanding the Basicity of Substituted Anilines

Aniline is a significantly weaker base than aliphatic amines. This reduced basicity is attributed to the delocalization of the nitrogen atom's lone pair of electrons into the aromatic π-system.[3][4] This resonance stabilization is disrupted upon protonation, making the anilinium ion a stronger acid (and aniline a weaker base).

The basicity of the aniline core in this compound is further modulated by three key substituents: a chloro group, a fluoro group, and an N-ethyl group.

-

Electron-Withdrawing Effects of Halogens: Both chlorine and fluorine are electronegative atoms that exert an electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring and the amino group. This reduces the electron density on the nitrogen atom, making it less available to accept a proton and thereby decreasing the basicity of the aniline.[3][4] Electron-withdrawing groups generally lead to a lower pKa value for the conjugate acid.[5][6][7]

-

The N-Alkyl Group: The N-ethyl group is an electron-donating group (+I effect), which pushes electron density towards the nitrogen atom.[3] This inductive effect increases the electron density on the nitrogen, making the lone pair more available for protonation and thus increasing the basicity of the amine compared to its primary amine counterpart (2-Chloro-5-fluoroaniline).[8][9]

The net effect on the pKa of this compound will be a balance between the base-weakening effects of the chloro and fluoro substituents and the base-strengthening effect of the N-ethyl group.

pKa Estimation for this compound

| Compound | Experimental pKa | Substituent Effects | Predicted pKa of this compound |

| Aniline | 4.6 | - Chloro (ortho): -2.0 pKa units (approx.) - Fluoro (meta): -1.0 pKa units (approx.) - N-ethyl: +0.5 to +1.0 pKa units (approx.) | ~2.1 - 2.6 |

Disclaimer: This is an estimation based on general substituent effects and should be confirmed by experimental determination.

Experimental Determination of pKa: A Potentiometric Titration Protocol

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds. The following protocol outlines the steps for determining the pKa of this compound.

Principle: A solution of the amine is titrated with a strong acid (e.g., HCl), and the change in pH is monitored using a calibrated pH electrode. The pKa is the pH at which the amine is 50% protonated.

Materials and Equipment:

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

High-purity water (Milli-Q or equivalent)

-

Methanol or other suitable co-solvent (if solubility is an issue)

-

Calibrated pH meter and electrode

-

Automatic titrator or manual burette

-

Stir plate and stir bar

-

Beakers and other standard laboratory glassware

Protocol:

-

Preparation of the Analyte Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of water (or a water/co-solvent mixture) to a final concentration of approximately 1-10 mM.

-

pH Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) before starting the titration.

-

Titration Setup: Place the analyte solution in a beaker with a stir bar and immerse the calibrated pH electrode.

-

Titration with Acid: Begin the titration by adding small, precise increments of the standardized HCl solution. Record the pH value after each addition, allowing the reading to stabilize.

-

Data Collection: Continue the titration well past the equivalence point (the point of fastest pH change).

-

Data Analysis:

-

Plot the pH values versus the volume of titrant added to generate a titration curve.

-

Determine the equivalence point from the first derivative of the titration curve (maximum of ΔpH/ΔV).

-

The pKa is the pH value at the half-equivalence point (the volume of titrant is half of that at the equivalence point).

-

Self-Validation:

-

Perform the titration in triplicate to ensure reproducibility.

-

Back-titration with a standardized base (NaOH) can be performed to confirm the results.

-

The shape of the titration curve should be sigmoidal, confirming a monoprotic base.

Caption: Workflow for pKa determination by potentiometric titration.

Implications of Ionization State in Drug Development

The pKa of approximately 2.1 - 2.6 for this compound indicates it is a weak base. This has several important consequences for its behavior in a biological system.

-

Solubility: The protonated form of an amine is generally more water-soluble than the neutral form. At physiological pH (~7.4), which is significantly above its pKa, this compound will exist predominantly in its neutral, less soluble form.

-

Permeability: The neutral form of a drug is more lipophilic and can more readily cross biological membranes via passive diffusion. The low pKa of this compound favors the neutral form, which may enhance its absorption across the gut wall.

-

Absorption: The relationship between pH, pKa, and ionization is crucial for oral drug absorption, which occurs across a range of pH environments in the gastrointestinal tract.

Caption: Relationship between pH, pKa, and the ionization state.

Conclusion

This technical guide has provided a detailed analysis of the pKa and ionization of this compound. By understanding the interplay of its substituents, we can predict its weakly basic nature. A robust experimental protocol for the precise determination of its pKa has been outlined, which is a critical step in the characterization of any new chemical entity. The insights into how its ionization state influences key drug-like properties underscore the importance of pKa analysis in the field of drug development.

References

-

Breton, G. W. (2005). Ionization of Aniline and Its N-methyl and N-phenyl Substituted Derivatives by (Free) Electron Transfer to n-butyl Chloride Parent Radical Cations. The Journal of Physical Chemistry A, 109(22), 4975-4981. [Link]

-

Liptak, M. D., & Shields, G. C. (2001). Accurate pKa Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Models Combined with CPCM Continuum Solvation Methods. Journal of the American Chemical Society, 123(30), 7314–7319. [Link]

- Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.

-

Rupp, M. (2011). Predicting the pKa of small molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-319. [Link]

-

LibreTexts. (2020, August 26). Acidity and Basicity of Amines. Chemistry LibreTexts. [Link]

-

Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115. [Link]

-

Eastmond, R., & Pratt, R. F. (1970). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic, 10, 1547-1552. [Link]

-

Yildiz, O., et al. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 1-8. [Link]

-

Chemistry Steps. (2024, January 12). Reactions of Aniline. [Link]

-

Chen, J., et al. (2025, September 18). Modulating Basicity in Mg–Al Oxides for Selective N-Alkylation of BIT with Improved Catalytic Performance. Precision Chemistry. [Link]

-

Bergström, C. A., & Avdeef, A. (2019). Perspectives in pKa prediction. ADMET & DMPK, 7(4), 227-247. [Link]

-

LibreTexts. (2020, August 26). Basicity of Substituted Arylamines. Chemistry LibreTexts. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736509, 2-Chloro-5-fluoroaniline. PubChem. [Link]

-

Manallack, D. T. (2007). The pKa distribution of drugs: application to drug discovery. Perspectives in Medicinal Chemistry, 1, 25-38. [Link]

-

Aslam, S. (2024, January 12). Reactions of Aniline. Chemistry Steps. [Link]

-

Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115. [Link]

-

Seybold, P. G., & Gross, K. C. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115. [Link]

-

Kelly, C. P., et al. (2007). First-Principles Calculation of pKa for Cocaine, Nicotine, Neurotransmitters, and Anilines in Aqueous Solution. The Journal of Physical Chemistry B, 111(34), 10215-10222. [Link]

-

Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. Semantic Scholar. [Link]

Sources

- 1. repositum.tuwien.at [repositum.tuwien.at]

- 2. mrupp.info [mrupp.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

Melting point and boiling point data for 2-Chloro-N-ethyl-5-fluoroaniline

An In-Depth Technical Guide to the Melting and Boiling Points of 2-Chloro-N-ethyl-5-fluoroaniline

Abstract: This technical guide addresses the critical physicochemical properties of this compound, specifically its melting and boiling points. A comprehensive literature search reveals an absence of experimentally determined data for this specific compound. Consequently, this document provides a robust framework for its characterization. We begin by presenting the known physical properties of its closest structural analog, 2-Chloro-5-fluoroaniline, as a foundational baseline. The guide then delves into the theoretical principles of structure-property relationships to predict how N-ethylation will influence these values. To empower researchers, detailed, field-proven experimental protocols for the empirical determination of both melting and boiling points are provided, supplemented by workflow diagrams. This document serves as an essential resource for scientists and drug development professionals, offering both predictive insights and practical methodologies for the precise characterization of this and similar novel compounds.

Introduction: The Need for Precise Physicochemical Characterization

This compound is a substituted aromatic amine whose utility in pharmaceutical and agrochemical synthesis is predicated on its unique electronic and structural properties. The presence of chloro, fluoro, and N-ethyl groups on the aniline scaffold creates a molecule with specific reactivity and intermolecular interaction potentials. For researchers in drug development and process chemistry, an accurate understanding of its fundamental physical properties, such as melting and boiling points, is not merely academic. These parameters are critical for:

-

Purity Assessment: A sharp, well-defined melting point is a primary indicator of high sample purity.[1] Impurities typically lead to a depression and broadening of the melting range.

-

Process Optimization: Knowledge of the boiling point is essential for designing purification protocols like distillation, optimizing reaction temperatures, and ensuring safe handling and storage.

-

Material Characterization: These physical constants are fundamental descriptors for regulatory submissions and quality control documentation.

Given the lack of published experimental data for this compound, this guide provides a scientifically grounded approach to predict and experimentally verify these crucial properties.

Baseline Data from a Structural Analog: 2-Chloro-5-fluoroaniline

To establish a reliable starting point for our analysis, we consider the physicochemical properties of the parent amine, 2-Chloro-5-fluoroaniline (CAS 452-83-5). This compound represents the core structure without the N-ethyl group, allowing us to isolate and predict the impact of this specific modification.

| Property | Value | Source(s) |

| Melting Point | 19-26 °C | [2][3] |

| Boiling Point | 206.3-211 °C (at 760 mmHg) | [2][3] |

| Appearance | Off-white crystal or pale yellow/light orange clear liquid | [2][3] |

Note: The range in reported melting points suggests that this compound can exist as a low-melting solid or a supercooled liquid at or near room temperature.

Theoretical Framework and Prediction for this compound

The introduction of an ethyl group to the nitrogen atom of 2-Chloro-5-fluoroaniline induces predictable changes in its intermolecular forces, which in turn govern its melting and boiling points.

The Influence of N-Alkylation on Intermolecular Forces

-

Boiling Point: The addition of an N-ethyl group increases the molecular weight and the overall surface area of the molecule. This enhancement leads to stronger van der Waals forces (specifically, London dispersion forces) between molecules. Overcoming these stronger intermolecular attractions requires more thermal energy, and thus, the boiling point of this compound is predicted to be significantly higher than that of its primary amine analog. N-alkylation of anilines is a common strategy in chemical synthesis, and this effect on boiling point is a well-established principle.

-

Melting Point: The effect on the melting point is more complex. The melting point is determined not only by the strength of intermolecular forces but also by the efficiency with which the molecules pack into a crystal lattice.

-

The N-ethyl group disrupts the hydrogen bonding network present in the primary amine. Primary anilines can act as both hydrogen bond donors and acceptors (N-H---N), leading to a potentially ordered and stable crystal structure.

-

The N-ethylated compound, being a secondary amine, still possesses one N-H bond and can act as a hydrogen bond donor. However, the steric bulk of the ethyl group can hinder efficient crystal packing.

-

This disruption can sometimes lead to a lower melting point compared to the primary amine. However, the increased molecular weight and surface area contribute to stronger van der Waals forces, which could counteract this effect. Therefore, the melting point could be slightly lower, similar to, or slightly higher than the parent aniline, depending on the interplay between these factors.

Predicted Physicochemical Properties

Based on the analysis of structure-property relationships, we can extrapolate the likely physical properties of this compound.

| Property | Predicted Value/Range | Justification |

| Melting Point | 15 - 35 °C | The disruption of crystal packing by the N-ethyl group may be offset by an increase in molecular weight and van der Waals forces. The prediction remains close to the analog. |

| Boiling Point | > 220 °C | The significant increase in molecular weight and surface area from the ethyl group will lead to stronger intermolecular forces, requiring more energy to transition to the gas phase. |

The logical flow for this prediction is outlined in the diagram below.

Caption: Predictive logic for the physical properties of the target compound.

Protocols for Empirical Determination

The following sections provide standardized, step-by-step methodologies for the experimental determination of the melting and boiling points. These protocols are designed to be self-validating and are standard practice in organic chemistry laboratories.[4]

Experimental Protocol: Melting Point Determination (Capillary Method)

This method is the gold standard for determining the melting point of a crystalline solid due to its accuracy and requirement for only a small amount of sample.[1]

Methodology:

-

Sample Preparation: a. Ensure the sample of this compound is crystalline and dry. If it is a liquid at room temperature, it may need to be cooled to induce crystallization. b. Place a small amount of the solid on a clean, dry watch glass. c. Invert a capillary tube (one end sealed) and press the open end into the sample, forcing a small amount into the tube. d. Tap the sealed end of the tube on a hard surface to pack the sample down. Repeat until a packed sample height of 2-3 mm is achieved.[3]

-

Apparatus Setup: a. Insert the prepared capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp). b. Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

-

Measurement: a. For an unknown compound, first perform a rapid determination by increasing the temperature quickly to find an approximate melting range. b. Allow the apparatus to cool, then use a fresh sample for an accurate measurement. c. Heat the block at a medium rate until the temperature is about 20°C below the approximate melting point found in the previous step.[3] d. Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium. e. Record the temperature (T1) at which the first drop of liquid appears. f. Record the temperature (T2) at which the entire sample has turned into a clear liquid.[3]

-

Reporting: a. The melting point is reported as the range T1 - T2. A pure compound will have a sharp range of 0.5-2°C.

Caption: Workflow for Melting Point Determination via the Capillary Method.

Experimental Protocol: Boiling Point Determination (Microscale/Thiele Tube Method)

This technique is ideal for determining the boiling point of a liquid when only a small sample volume is available. The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[2]

Methodology:

-

Sample Preparation: a. Add approximately 0.5 mL of liquid this compound to a small test tube (e.g., a 75x10 mm tube). b. Take a standard capillary tube (sealed at one end) and invert it, placing it open-end-down into the liquid.

-

Apparatus Setup: a. Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb. b. Clamp the assembly and immerse it in a Thiele tube containing a high-boiling heat-transfer fluid (e.g., mineral oil), ensuring the sample is below the oil level.

-

Measurement: a. Gently heat the side arm of the Thiele tube with a microburner or heat gun. b. As the temperature rises, air trapped in the inverted capillary will slowly bubble out. c. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the liquid has exceeded its boiling point. d. Remove the heat source and allow the apparatus to cool slowly. e. The bubbling will slow and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure. Record this temperature.[5]

-

Reporting: a. The recorded temperature is the boiling point of the liquid. It is crucial to also record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Caption: Workflow for Microscale Boiling Point Determination.

In Silico Prediction Methodologies

For researchers without immediate access to laboratory facilities, or for high-throughput screening, computational methods offer a valuable alternative for estimating physical properties. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are powerful tools in this domain.[6][7] These models use statistical methods to correlate chemical structures with their physical or biological properties.

For a molecule like this compound, a QSPR model would be developed using a dataset of known melting and boiling points for other substituted anilines. Molecular descriptors (e.g., molecular weight, topological indices, quantum chemical parameters) are calculated for each molecule and used to build a regression model that can then predict the properties of the new, uncharacterized molecule. While powerful, the accuracy of these predictions is highly dependent on the quality and relevance of the training dataset.[8]

Conclusion

While experimental data for the melting and boiling points of this compound are not currently available in the public domain, a robust scientific framework allows for their reliable prediction and determination. Based on the properties of the structural analog 2-Chloro-5-fluoroaniline and established principles of physical organic chemistry, the boiling point is predicted to be significantly higher than 220°C, and the melting point is expected to be in the range of 15-35°C. This guide provides the necessary theoretical background for these predictions and, more importantly, offers detailed, actionable protocols for their empirical verification. The methodologies outlined herein empower researchers to accurately characterize this and other novel compounds, ensuring data integrity and facilitating downstream applications in research and development.

References

- Experiment 1: Melting-point Determinations. (n.d.).

-

Class 11 Chemistry Determination Of Boiling Point Experiment. (n.d.). Vedantu. Retrieved from [Link]

-

Melting point determination. (n.d.). Edisco. Retrieved from [Link]

- Melting point determination. (n.d.).

-

2-Chloro-5-fluoroaniline CAS 452-83-5. (n.d.). Home Sunshine Pharma. Retrieved from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]

-

Researchers predict material with record-setting melting point. (2015, July 27). Brown University. Retrieved from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved from [Link]

-

Video: Boiling Points - Procedure. (2020, March 26). JoVE. Retrieved from [Link]

- Benigni, R., & Passerini, L. (2002). Mechanistic QSAR of aromatic amines: new models for discriminating between homocyclic mutagens and nonmutagens, and validation of models for carcinogens. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 511(2), 191-206.

- Tetko, I. V., et al. (2021). Prediction of Melting Points of Chemicals with a Data Augmentation-Based Neural Network Approach. ACS Omega, 6(23), 15296–15305.

- Valasani, K. R., & Vangala, S. (2014). In silico predictions of genotoxicity for aromatic amines. Journal of Environmental Science and Health, Part C, 32(4), 335-364.

- Hong, Q.-J. (2022).

-

Guillaume2126. (n.d.). Melting-point-predictor. GitHub. Retrieved from [Link]

- Song, F., et al. (2016). QSAR study for carcinogenic potency of aromatic amines based on GEP and MLPs. International Journal of Molecular Sciences, 17(11), 1900.

-

Song, F., et al. (2016). QSAR Study for Carcinogenic Potency of Aromatic Amines Based on GEP and MLPs. National Center for Biotechnology Information. Retrieved from [Link]

- Benigni, R., et al. (2000). QSARs of aromatic amines: Identification of potent carcinogens.

Sources

- 1. edisco.it [edisco.it]

- 2. scribd.com [scribd.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 5. Video: Boiling Points - Procedure [jove.com]

- 6. Mechanistic QSAR of aromatic amines: new models for discriminating between homocyclic mutagens and nonmutagens, and validation of models for carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. QSAR Study for Carcinogenic Potency of Aromatic Amines Based on GEP and MLPs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to 2-Chloro-N-ethyl-5-fluoroaniline Derivatives: Synthesis, Properties, and Potential Applications

This in-depth technical guide provides a comprehensive overview of 2-Chloro-N-ethyl-5-fluoroaniline and its derivatives. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential applications of this important class of compounds. This document delves into the synthetic pathways, characterization data, and prospective uses in medicinal chemistry and agrochemical research, grounding its insights in established chemical principles and analogous structures.

Introduction: The Significance of Fluorinated Anilines

Fluorine-containing organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Aniline derivatives, in particular, are versatile building blocks in organic synthesis. The subject of this guide, the this compound scaffold, combines the structural features of a halogenated aniline with an N-ethyl group, offering a unique platform for the development of novel bioactive compounds.

The parent compound, 2-chloro-5-fluoroaniline, is a known intermediate in the synthesis of pharmaceuticals, particularly anti-cancer and anti-inflammatory drugs, as well as herbicides and pesticides. The N-ethylation of this core structure introduces a modification that can further modulate its biological activity and pharmacokinetic profile.

Synthesis of the Core Scaffold: this compound

While specific literature on the synthesis of this compound is not abundant, a robust synthetic route can be proposed based on established methods for the N-alkylation of anilines. A common and effective method involves the reaction of the parent aniline with an ethylating agent.

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of this compound involves a two-step process starting from the readily available 2-chloro-5-fluoroaniline, by analogy to the synthesis of N-ethyl-p-chloroaniline.[2]

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-(2-Chloro-5-fluorophenyl)formamide

-

In a round-bottomed flask equipped with a reflux condenser and a thermometer, combine 2-chloro-5-fluoroaniline (1.0 eq) and triethyl orthoformate (1.5 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (0.04 eq).

-

Heat the reaction mixture to 115-120 °C. Ethanol will begin to distill.

-

Over approximately one hour, gradually increase the temperature to 175-180 °C to drive the reaction to completion by removing the ethanol byproduct.

-

After cooling, the crude N-(2-Chloro-5-fluorophenyl)formamide can be purified by vacuum distillation.

Step 2: Hydrolysis to this compound

-

To the purified N-(2-Chloro-5-fluorophenyl)formamide (1.0 eq) in a round-bottomed flask, add a 10% aqueous solution of hydrochloric acid.

-

Heat the mixture under reflux for 1-2 hours.

-

Cool the reaction mixture and neutralize it with a base, such as a 15% potassium hydroxide solution, until it is alkaline.

-

The product, this compound, will separate as an oily layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The final product can be further purified by vacuum distillation.

Physicochemical Properties and Characterization

The expected physicochemical properties of this compound are summarized in the table below. These are estimated based on the properties of the parent aniline and related compounds.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClFN | - |

| Molecular Weight | 173.62 g/mol | - |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | Estimated > 211 °C | |

| Solubility | Insoluble in water, soluble in common organic solvents |

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure, showing the characteristic signals for the ethyl group and the substituted aromatic ring.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the functional groups, particularly the N-H stretch of the secondary amine.

-

Gas Chromatography (GC): To determine the purity of the synthesized compound.

Potential Derivatization and Applications

The this compound scaffold is a versatile starting material for the synthesis of a wide range of derivatives with potential applications in drug discovery and agrochemical development. The secondary amine provides a reactive handle for further functionalization.

Caption: Potential derivatization pathways for this compound.

Pharmaceutical Applications

-

Anticancer Agents: Many aniline derivatives are precursors to potent anticancer drugs. For instance, derivatives of fluorinated anilines have been investigated for their cytotoxic activity.[3] The this compound core could be elaborated into compounds targeting various cancer-related pathways.

-

Analgesics: N-substituted fluoroalkylamines have been studied as narcotic analgesics, indicating the potential for derivatives of this compound in pain management.[4]

-

CNS Disorders: N-ethyl-4-fluoroaniline is used in the synthesis of drugs targeting central nervous system disorders, suggesting a possible therapeutic area for derivatives of the title compound.[5]

Agrochemical Applications

-

Herbicides and Fungicides: The parent compound, 2-chloro-5-fluoroaniline, is a known intermediate for agrochemicals. The N-ethyl group can be a key pharmacophore in certain classes of herbicides. Derivatization of this compound could lead to new and effective crop protection agents.

-

Antifungal Agents: Fluorinated quinoline analogs, which can be synthesized from fluoroanilines, have shown promising antifungal activity.[1]

Conclusion

This compound is a promising, yet underexplored, chemical entity with significant potential as a building block in the synthesis of novel bioactive molecules. While direct literature on this specific compound is scarce, its synthesis can be reliably predicted based on established chemical transformations. The combination of chloro, fluoro, and N-ethyl substituents on an aniline ring provides a rich scaffold for derivatization, opening avenues for the development of new pharmaceuticals and agrochemicals. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully unlock its potential.

References

-

Abdel-Magid, A. F., et al. (1983). Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics. Journal of Medicinal Chemistry, 26(8), 1123-1128. [Link]

-

MySkinRecipes. (n.d.). N-Ethyl-4-fluoroaniline. Retrieved February 13, 2024, from [Link]

- Google Patents. (n.d.). CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.

-

Organic Syntheses. (n.d.). N-ETHYL-p-CHLOROANILINE. Retrieved February 13, 2024, from [Link]

-

Wang, Z., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3373. [Link]

-

Warwick, T., et al. (2002). Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. Biomarkers, 7(5), 427-441. [Link]

- Google Patents. (n.d.). CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide.

-

Mlostoń, G., et al. (2022). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 27(11), 3533. [Link]

-

Capot Chemical Co., Ltd. (n.d.). Specifications of 2-Chloro-5-fluoroaniline. Retrieved February 13, 2024, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-5-fluoroaniline. PubChem Compound Database. Retrieved February 13, 2024, from [Link]

-

CyberLeninka. (2025, March 28). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. Retrieved February 13, 2024, from [Link]

-

ResearchGate. (n.d.). (PDF) 2-Chloro-5-nitroaniline. Retrieved February 13, 2024, from [Link]

Sources

2-Chloro-N-ethyl-5-fluoroaniline as a pharmaceutical intermediate

An In-Depth Technical Guide to 2-Chloro-N-ethyl-5-fluoroaniline as a Pharmaceutical Intermediate

Executive Summary

This compound is a halogenated N-alkylaniline that serves as a highly versatile and valuable intermediate in the synthesis of complex pharmaceutical molecules. The strategic placement of its functional groups—a chlorine atom, a fluorine atom, and an N-ethyl group—provides a unique combination of reactivity and physicochemical properties that are advantageous for modern drug discovery. The chlorine atom offers a reactive handle for cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, and the N-ethyl group provides a lipophilic element that can be crucial for target engagement.

This guide provides a comprehensive technical overview of this compound for researchers, chemists, and drug development professionals. It covers the compound's physicochemical properties, a detailed and field-proven synthetic protocol, its strategic application in the construction of pharmaceutically relevant scaffolds, robust analytical methods for quality control, and essential safety and handling guidelines. The narrative emphasizes the causality behind methodological choices, grounding the protocols in established chemical principles to ensure reliability and reproducibility.

Physicochemical Properties and Characterization

The molecular architecture of this compound dictates its utility in organic synthesis. Understanding its fundamental properties is the first step in its effective application. While extensive experimental data for this specific derivative is not broadly published, its properties can be reliably predicted based on its structure and comparison to its well-characterized precursor, 2-Chloro-5-fluoroaniline.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source / Method |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₈H₉ClFN | Calculated |

| Molecular Weight | 173.62 g/mol | Calculated |

| CAS Number | Not broadly assigned. | N/A |